L-Arginine mono(3-methyl-2-oxovalerate)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

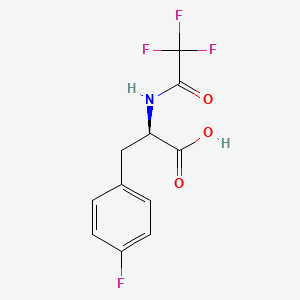

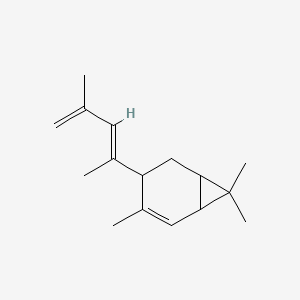

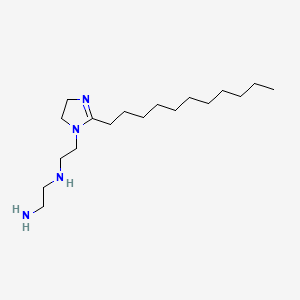

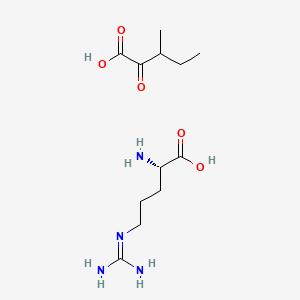

L-Arginin-mono(3-methyl-2-oxovalerat) ist eine Verbindung mit der Summenformel C12H24N4O5 und einem Molekulargewicht von 304,34 g/mol Es ist ein Derivat von L-Arginin, einer Aminosäure, die eine entscheidende Rolle in verschiedenen physiologischen Prozessen spielt, darunter die Proteinsynthese und die Produktion von Stickstoffmonoxid.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von L-Arginin-mono(3-methyl-2-oxovalerat) beinhaltet typischerweise die Reaktion von L-Arginin mit 3-Methyl-2-oxovaleriansäure. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die Bildung des gewünschten Produkts zu gewährleisten. Der Prozess kann die Verwendung von Lösungsmitteln und Katalysatoren beinhalten, um die Reaktion zu erleichtern und die Ausbeute zu verbessern.

Industrielle Produktionsmethoden

Die industrielle Produktion von L-Arginin-mono(3-methyl-2-oxovalerat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Geräten und Reagenzien, um eine hohe Reinheit und Ausbeute zu gewährleisten. Qualitätskontrollmaßnahmen werden implementiert, um die Reaktionsbedingungen und die Qualität des Endprodukts zu überwachen.

Analyse Chemischer Reaktionen

Reaktionstypen

L-Arginin-mono(3-methyl-2-oxovalerat) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Oxide liefern, während die Reduktion reduzierte Formen der Verbindung erzeugen kann. Substitutionsreaktionen können zur Bildung verschiedener substituierter Derivate führen.

Wissenschaftliche Forschungsanwendungen

L-Arginin-mono(3-methyl-2-oxovalerat) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen und Stoffwechselwegen untersucht.

Medizin: Die Forschung untersucht ihre potenziellen therapeutischen Anwendungen, einschließlich ihrer Auswirkungen auf die Herz-Kreislauf-Gesundheit und die Immunfunktion.

Industrie: Die Verbindung wird bei der Herstellung von Arzneimitteln und anderen chemischen Produkten verwendet.

Wirkmechanismus

Der Wirkmechanismus von L-Arginin-mono(3-methyl-2-oxovalerat) beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, die Produktion von Stickstoffmonoxid zu beeinflussen, das eine entscheidende Rolle bei der Vasodilatation und der Regulierung des Blutflusses spielt. Die Verbindung kann auch mit Enzymen und Rezeptoren interagieren, die an Stoffwechselprozessen beteiligt sind, und trägt so zu ihren physiologischen Wirkungen bei.

Wirkmechanismus

The mechanism of action of L-Arginine mono(3-methyl-2-oxovalerate) involves its interaction with various molecular targets and pathways. It is known to influence nitric oxide production, which plays a crucial role in vasodilation and blood flow regulation. The compound may also interact with enzymes and receptors involved in metabolic processes, contributing to its physiological effects.

Vergleich Mit ähnlichen Verbindungen

L-Arginin-mono(3-methyl-2-oxovalerat) kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

L-Arginin: Die Mutteraminosäure, bekannt für ihre Rolle in der Proteinsynthese und der Produktion von Stickstoffmonoxid.

L-Arginin-alpha-Ketoglutarat: Ein Derivat, das in Nahrungsergänzungsmitteln verwendet wird, um seine Fähigkeit zur Steigerung der sportlichen Leistungsfähigkeit zu nutzen.

L-Arginin-ethylester: Ein weiteres Derivat, das auf seine verbesserte Bioverfügbarkeit und potenzielle therapeutische Vorteile untersucht wird.

Die Einzigartigkeit von L-Arginin-mono(3-methyl-2-oxovalerat) liegt in seiner spezifischen Struktur und den daraus resultierenden physiologischen Wirkungen, die von denen anderer L-Arginin-Derivate abweichen können.

Eigenschaften

CAS-Nummer |

72090-04-1 |

|---|---|

Molekularformel |

C12H24N4O5 |

Molekulargewicht |

304.34 g/mol |

IUPAC-Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxopentanoic acid |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3-4(2)5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9)/t4-;/m0./s1 |

InChI-Schlüssel |

MOCGEIVEEZEZCF-WCCKRBBISA-N |

Isomerische SMILES |

CCC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Kanonische SMILES |

CCC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.